molecular formula C10H9NNaO3S B093542 Sodium naphthionate CAS No. 130-13-2

Sodium naphthionate

Cat. No.: B093542
CAS No.: 130-13-2
M. Wt: 246.24 g/mol
InChI Key: YVIYCJBOJWNEDS-UHFFFAOYSA-N
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Description

Sodium naphthionate, also known as sodium 4-amino-1-naphthalenesulfonate, is an organic compound with the molecular formula C10H8NNaO3S. It is a sodium salt of naphthionic acid and appears as a white to grayish powder. This compound is primarily used in the synthesis of dyes and pigments, and it also finds applications in various scientific research fields .

Scientific Research Applications

Sodium naphthionate has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard data for Sodium naphthionate was not found, it’s important to handle all chemical substances with care. Proper personal protective equipment should be used, and direct contact with the skin, eyes, and respiratory system should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium naphthionate is typically synthesized through the sulfonation of 1-naphthylamine. The process involves the reaction of 1-naphthylamine with sulfuric acid in trichlorobenzene at temperatures ranging from 180°C to 190°C. This reaction produces 1-naphthylamine sulfate, which is then heated to around 224°C to form 1-naphthylamine-4-sulfonic acid. The final step involves neutralizing this acid with sodium carbonate to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of trichlorobenzene as a solvent helps in maintaining the reaction temperature and facilitates the separation of the product from unreacted raw materials .

Chemical Reactions Analysis

Types of Reactions: Sodium naphthionate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinone derivatives.

    Reduction: It can be reduced to form naphthylamine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium naphthionate involves its ability to participate in various chemical reactions due to the presence of the amino and sulfonic acid groups. These functional groups allow it to act as both a nucleophile and an electrophile, facilitating its involvement in substitution and redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

    Sodium naphthalene: An organic salt used as a reductant in organic synthesis.

    Sodium naphthalenesulfonate: Used in the production of surfactants and dispersants.

Comparison:

Properties

{ "Design of the Synthesis Pathway": "Sodium naphthionate can be synthesized by the reaction of naphthalene-1-sulfonic acid with sodium hydroxide.", "Starting Materials": [ "Naphthalene-1-sulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve naphthalene-1-sulfonic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 80-90°C and stir for several hours", "Filter the resulting solution to remove any solid impurities", "Acidify the filtrate with hydrochloric acid", "Collect the precipitated sodium naphthionate by filtration", "Wash the product with water to remove any remaining impurities", "Dry the product under vacuum" ] }

CAS No.

130-13-2

Molecular Formula

C10H9NNaO3S

Molecular Weight

246.24 g/mol

IUPAC Name

sodium;4-aminonaphthalene-1-sulfonate

InChI

InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);

InChI Key

YVIYCJBOJWNEDS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+]

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N.[Na]

130-13-2

Pictograms

Irritant

Related CAS

84-86-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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